molecular formula C17H18N2OS2 B2982665 [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone CAS No. 851804-74-5

[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone

Cat. No.: B2982665
CAS No.: 851804-74-5
M. Wt: 330.46
InChI Key: SSHQWGMQCNMMIQ-UHFFFAOYSA-N
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Description

[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a dihydroimidazole core linked to a thiophene methanone group via a sulfanyl-containing chain, suggests potential as a scaffold for developing enzyme inhibitors or receptor ligands. Compounds featuring similar heterocyclic architectures, such as imidazole and thiophene, are frequently investigated for their anti-fibrotic properties, with related molecules like mefunidone known to inhibit key pathways like TGF-β/SMAD and MAPK/ERK, which are central to fibrosis, inflammation, and oxidative stress responses . Additionally, structural analogs are explored in oncology research, particularly as inhibitors of specific receptors like 5-hydroxytryptamine receptor (5-HTR1D), for their potential to impact cancer cell viability . This reagent is provided as a high-purity material to support early-stage drug discovery and biochemical assay development. It is intended for in vitro research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-12-5-6-13(2)14(10-12)11-22-17-18-7-8-19(17)16(20)15-4-3-9-21-15/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHQWGMQCNMMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329510
Record name [2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851804-74-5
Record name [2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The IUPAC name of the compound is [2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone. The molecular formula is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S with a molecular weight of 430.52 g/mol. The synthesis typically involves several steps:

  • Formation of Sulfanyl Intermediate : Reaction of 2,5-dimethylbenzyl chloride with sodium sulfide in DMF.
  • Coupling : The sulfanyl intermediate reacts with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine.
  • Cyclization : Final cyclization with ammonium acetate under reflux conditions to yield the target compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfanyl group may interact with thiol-containing enzymes, while the imidazole ring can modulate various biological processes by binding to specific receptors or proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This CompoundC. albicans8 µg/mL

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : IC50 values indicate effective inhibition at concentrations as low as 10 µM.

Case Studies

A notable study published in PubMed Central explored the anticancer properties of similar compounds and demonstrated that they induce apoptosis in cancer cells through the activation of caspase pathways .

Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria and fungi, highlighting the potential for developing new therapeutic agents from this class of compounds .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. In contrast, the nitro and trifluoromethyl groups in ’s analog are electron-withdrawing, which may increase reactivity in electrophilic substitutions . Thiophene rings (target compound, ) contribute π-conjugation, favoring interactions with biological targets or metal ions .

Synthesis Methods :

  • Microwave-assisted synthesis (e.g., ) offers faster reaction times and higher yields compared to conventional methods used for diphenylimidazoles .
  • Substitution at the 2-position (e.g., methylsulfanyl, benzylsulfanyl) is critical for modulating activity, as seen in analogs from and .

Activity Trends:

  • Antimicrobial Efficacy : Methoxy and phenyl substituents () correlate with stronger antimicrobial effects than methyl or thiophene groups alone.
  • Metal Coordination : Thiophene-containing analogs (target, ) are candidates for transition-metal complexes due to sulfur’s chelating ability .

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